o-(3-fluorobenzyl)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(3-fluorobenzyl)hydroxylamine is a chemical compound with the molecular formula C7H8FNO It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a 3-fluorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(3-fluorobenzyl)hydroxylamine typically involves the reaction of 3-fluorobenzyl chloride with hydroxylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated to facilitate the reaction and then cooled to precipitate the product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The process involves the same basic reaction as in the laboratory synthesis but is optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
O-(3-fluorobenzyl)hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitroso compounds.
Reduction: Amines.
Substitution: Various substituted hydroxylamines depending on the nucleophile used.
Scientific Research Applications
O-(3-fluorobenzyl)hydroxylamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-nitrogen bonds.
Biology: It is used in the study of enzyme mechanisms and as a probe for detecting reactive oxygen species.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals
Mechanism of Action
The mechanism by which O-(3-fluorobenzyl)hydroxylamine exerts its effects involves the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and nucleic acids. The compound can act as an electrophilic aminating agent, facilitating the formation of carbon-nitrogen bonds in organic molecules .
Comparison with Similar Compounds
Similar Compounds
O-benzylhydroxylamine: Similar structure but without the fluorine atom.
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine: Contains multiple fluorine atoms on the benzyl group.
3-nitrophenylhydrazine: Contains a nitro group instead of a hydroxylamine group
Uniqueness
O-(3-fluorobenzyl)hydroxylamine is unique due to the presence of the fluorine atom on the benzyl group. This fluorine atom can influence the compound’s reactivity and stability, making it distinct from other hydroxylamine derivatives. The fluorine atom can also enhance the compound’s ability to participate in specific chemical reactions, such as electrophilic aromatic substitution .
Properties
Molecular Formula |
C7H8FNO |
---|---|
Molecular Weight |
141.14 g/mol |
IUPAC Name |
O-[(3-fluorophenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C7H8FNO/c8-7-3-1-2-6(4-7)5-10-9/h1-4H,5,9H2 |
InChI Key |
INUFRNDIHFACLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.